molecular formula C6H10ClN3O2 B8088439 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B8088439
M. Wt: 191.61 g/mol
InChI Key: ZBWWTBYEAWLYQL-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an aminoethyl group and a carboxylic acid moiety

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazole ring is replaced by an aminoethyl moiety.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride can be compared with similar compounds such as:

    1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-(2-Aminoethyl)-1H-pyrrole-4-carboxylic acid hydrochloride: Contains a pyrrole ring, offering different electronic properties.

    1-(2-Aminoethyl)-1H-thiazole-4-carboxylic acid hydrochloride: Features a thiazole ring, which can introduce sulfur-based reactivity.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-aminoethyl)pyrazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-1-2-9-4-5(3-8-9)6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWWTBYEAWLYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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